molecular formula C14H15N2O6P B14527399 N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid CAS No. 62729-83-3

N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid

Cat. No.: B14527399
CAS No.: 62729-83-3
M. Wt: 338.25 g/mol
InChI Key: YYWGVIRJNFMORW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid is a complex organic compound that combines the properties of an imine and a phosphoric acid derivative

Properties

CAS No.

62729-83-3

Molecular Formula

C14H15N2O6P

Molecular Weight

338.25 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid

InChI

InChI=1S/C14H12N2O2.H3O4P/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(9-5-12)16(17)18;1-5(2,3)4/h2-10H,1H3;(H3,1,2,3,4)

InChI Key

YYWGVIRJNFMORW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-].OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine typically involves the condensation of 4-methylbenzaldehyde with 4-nitroaniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting imine can then be purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogens, alkylating agents, or nitrating agents under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. The phosphoric acid moiety may enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine: Lacks the phosphoric acid group.

    N-(4-methylphenyl)-1-(4-aminophenyl)methanimine: Contains an amino group instead of a nitro group.

    N-(4-methylphenyl)-1-(4-nitrophenyl)methanamine: Contains an amine group instead of an imine group.

Uniqueness

The presence of both the imine and phosphoric acid groups in N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid makes it unique, providing a combination of reactivity and solubility that is not found in similar compounds.

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